1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
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Overview
Description
1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a heterocyclic compound with the molecular formula C10H10N2O. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
The compound likely interacts with its targets, leading to changes in their activity. This can result in alterations in cellular signaling and function .
Biochemical Pathways
Based on its structure, it may influence pathways involving pyrrolopyridine, a heterocyclic compound
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting enzyme activity or modulating receptor signaling .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness.
Biochemical Analysis
Biochemical Properties
It is known that similar pyrrolopyridine derivatives have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Cellular Effects
Similar compounds have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
Similar compounds have shown to inhibit FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone can be synthesized through various methods. Another method includes the cyclization of pyrazoles by alkyne groups, catalyzed by gold, and subsequent cyclization by sodium hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and receptor binding.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone
- 1,1′-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone
- 4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is unique due to its specific substitution pattern on the pyrrolopyridine ring, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 5-position and ethanone moiety at the 3-position contribute to its unique properties compared to other similar compounds .
Properties
IUPAC Name |
1-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-3-8-9(7(2)13)5-12-10(8)11-4-6/h3-5H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHMNQLBIOGYAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2C(=O)C)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678416 |
Source
|
Record name | 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-85-8 |
Source
|
Record name | 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1222533-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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